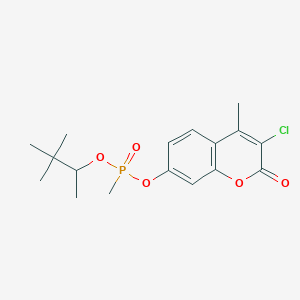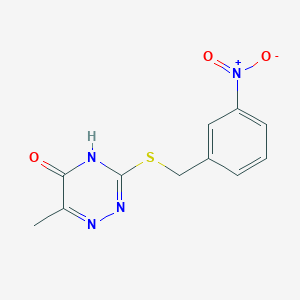![molecular formula C18H15ClN6O B2439591 1-(5-chloro-2-méthylphényl)-4-[3-(2-méthylphényl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892744-97-7](/img/structure/B2439591.png)
1-(5-chloro-2-méthylphényl)-4-[3-(2-méthylphényl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15ClN6O and its molecular weight is 366.81. The purity is usually 95%.
BenchChem offers high-quality 1-(5-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique de la 1-(5-chloro-2-méthylphényl)-4-[3-(2-méthylphényl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine :
Activité antimicrobienne
Ce composé a montré des résultats prometteurs dans des études antimicrobiennes. Sa structure unique lui permet d’interagir avec les parois cellulaires bactériennes, inhibant ainsi leur croissance et leur prolifération. Des recherches ont démontré son efficacité contre une variété de souches bactériennes, y compris les bactéries Gram-positives et Gram-négatives .
Propriétés antifongiques
En plus de ses capacités antibactériennes, ce composé a été étudié pour ses propriétés antifongiques. Il a été constaté qu’il perturbe la membrane cellulaire des champignons, ce qui entraîne la mort cellulaire. Cela en fait un candidat potentiel pour le traitement des infections fongiques, en particulier celles résistantes aux agents antifongiques classiques .
Potentiel anticancéreux
Des études ont exploré le potentiel anticancéreux de ce composé, en se concentrant sur sa capacité à induire l’apoptose dans les cellules cancéreuses. Son mécanisme implique l’activation des caspases et la perturbation de la fonction mitochondriale, qui sont des voies essentielles dans la mort cellulaire programmée des cellules cancéreuses .
Effets anti-inflammatoires
Le composé a été évalué pour ses effets anti-inflammatoires. Il inhibe la production de cytokines pro-inflammatoires et réduit l’activité des enzymes impliquées dans la réponse inflammatoire. Cela en fait un agent thérapeutique potentiel pour les maladies inflammatoires telles que l’arthrite et la maladie inflammatoire de l’intestin .
Activité antioxydante
Des recherches ont montré que ce composé possède une activité antioxydante significative. Il capte les radicaux libres et réduit le stress oxydatif, ce qui est bénéfique pour prévenir les dommages cellulaires et le vieillissement. Cette propriété est particulièrement précieuse dans le développement de traitements pour les maladies associées au stress oxydatif, telles que les troubles neurodégénératifs .
Effets neuroprotecteurs
Les effets neuroprotecteurs de ce composé ont été étudiés dans divers modèles de maladies neurodégénératives. Il a été constaté qu’il protège les neurones des dommages oxydatifs et de l’apoptose, suggérant son utilisation potentielle dans le traitement de maladies telles que la maladie d’Alzheimer et la maladie de Parkinson .
Activité antivirale
Des études préliminaires ont indiqué que ce composé peut avoir des propriétés antivirales. Il interfère avec la réplication de certains virus, ce qui en fait un candidat pour des recherches plus approfondies dans le développement de médicaments antiviraux. Son efficacité contre une variété de virus, y compris le virus de la grippe et le virus de l’herpès simplex, a été notée .
Applications agricoles
Au-delà des applications médicales, ce composé a été étudié pour son utilisation en agriculture. Il a montré un potentiel en tant que pesticide en raison de sa capacité à inhiber la croissance de champignons et de bactéries nuisibles qui affectent les cultures. Cela pourrait conduire au développement de nouveaux produits chimiques agricoles plus efficaces .
Propriétés
IUPAC Name |
3-(5-chloro-2-methylphenyl)-5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-10-5-3-4-6-13(10)17-21-18(26-23-17)15-16(20)25(24-22-15)14-9-12(19)8-7-11(14)2/h3-9H,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKSBIYPUZQUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-c-[1,4]Dioxan-2-yl-methylamine](/img/structure/B2439510.png)
![4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2439511.png)

![2-Chloro-N-[cyano(thiophen-3-yl)methyl]acetamide](/img/structure/B2439517.png)

![4-Methyl-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2439519.png)
![3-[(2-Chloroacetyl)amino]-N,N-dimethyl-2-phenylpropanamide](/img/structure/B2439520.png)
![4-[(4-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439521.png)


![N-[cyano(2-fluorophenyl)methyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B2439526.png)
![3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B2439528.png)
![2-Methyl-3-({1-[4-(morpholin-4-yl)benzoyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2439529.png)
![2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2439531.png)
